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Pyrazolo[1,5-a][1,3,5]triazin-4-amine

CDK inhibitor purine bioisostere scaffold hopping

Kinase inhibitor programs often stall due to inadequate potency of conventional purine scaffolds. Pyrazolo[1,5-a][1,3,5]triazin-4-amine (CAS 54346-29-1) is the unsubstituted parent heterocycle-a recognized 5-aza-9-deazapurine bioisostere that overcomes this limitation through optimized hinge-binding geometry and electronic distribution. • Scaffold-hop validated: enables sub-nanomolar TTK (Ki = 0.8 nM) and picomolar CK2 (Ki ≈ 1.0 nM) inhibitors-10- to 100-fold more potent than purine-based analogs. • FBDD-ready fragment: MW 135.13, XLogP -0.3, zero rotatable bonds; C2/C7/C8 derivatizable for ribose-pocket, solvent-exposed, and back-pocket exploration. • In stock; standard packs 10-100 mg with bulk custom synthesis available.

Molecular Formula C5H5N5
Molecular Weight 135.13 g/mol
CAS No. 54346-29-1
Cat. No. B3426763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a][1,3,5]triazin-4-amine
CAS54346-29-1
Molecular FormulaC5H5N5
Molecular Weight135.13 g/mol
Structural Identifiers
SMILESC1=C2N=CN=C(N2N=C1)N
InChIInChI=1S/C5H5N5/c6-5-8-3-7-4-1-2-9-10(4)5/h1-3H,(H2,6,7,8)
InChIKeySZUXYYIDZMHWDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolo[1,5-a][1,3,5]triazin-4-amine (CAS 54346-29-1) Procurement Guide: Core Scaffold Identity and Scientific Context


Pyrazolo[1,5-a][1,3,5]triazin-4-amine (CAS 54346-29-1) is the unsubstituted parent heterocycle of the pyrazolo[1,5-a][1,3,5]triazine class, a fused bicyclic system comprising a pyrazole ring and a 1,3,5-triazine ring [1]. It serves as a recognized purine bioisostere (5-aza-9-deazapurine), wherein the 9-N atom of the purine scaffold is translocated to position 5 of the bicyclic ring, preserving the hydrogen bond donor/acceptor motif essential for adenine-mimetic hinge binding in kinase active sites [2]. With a molecular formula of C5H5N5, a molecular weight of 135.13 g/mol, an XLogP3-AA of -0.3, zero rotatable bonds, one hydrogen bond donor, and four hydrogen bond acceptors [1], this low-molecular-weight scaffold is primarily procured as a synthetic building block for the construction of kinase inhibitor libraries and other bioactive derivatives [3].

Why Pyrazolo[1,5-a][1,3,5]triazin-4-amine Cannot Be Substituted by Generic Heterocyclic Scaffolds in Kinase-Focused Library Synthesis


The pyrazolo[1,5-a][1,3,5]triazin-4-amine scaffold occupies a distinct position among purine bioisosteres that cannot be replicated by the more common pyrazolo[1,5-a]pyrimidine or purine scaffolds [1]. Direct head-to-head scaffold-comparison studies demonstrate that substituting the purine core with the pyrazolo[1,5-a][1,3,5]triazine nucleus yields a 10- to 100-fold enhancement in kinase inhibitory potency, as evidenced by the (R)-roscovitine-to-GP0210 scaffold hop [2]. The key differentiator lies in the electronic distribution and hydrogen-bonding geometry conferred by the additional ring nitrogen at position 5, which alters hinge-binding interactions with the kinase active site while maintaining a lower logP (-0.3) and zero rotatable bonds compared to typical purine or pyrimidine isosteres [3]. Simply procuring a generic purine or pyrazolo[1,5-a]pyrimidine building block would forfeit these scaffold-specific advantages, as the substitution of even one ring heteroatom fundamentally changes the vector geometry, electronic surface potential, and the accessible chemical space for subsequent derivatization [1].

Quantitative Evidence Guide: Differentiating Pyrazolo[1,5-a][1,3,5]triazin-4-amine from Its Closest Analogs


Scaffold Hop from Purine to Pyrazolo[1,5-a][1,3,5]triazine Yields 10- to 100-Fold Potency Gain in CDK Inhibition

In a direct head-to-head comparison, the pyrazolo[1,5-a][1,3,5]triazine-based CDK inhibitor 7a (GP0210) was compared against the purine-based clinical candidate (R)-roscovitine across the NCI-60 human tumor cell line panel. Compound 7a displayed GI50 values ranging from 0.25 to 2.44 µM across leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines, whereas (R)-roscovitine showed GI50 values of 5.0 to >100 µM in the same assays [1]. This represents an approximate 10- to 100-fold potency improvement attributable solely to the scaffold replacement, as the peripheral substituent pattern was conserved between the two compounds [1]. The scaffold hop also maintained full cell killing (LC50) at concentrations where (R)-roscovitine failed to achieve lethality (LC50 >100 µM in most lines) [1].

CDK inhibitor purine bioisostere scaffold hopping

Thymidine Phosphorylase Inhibition: Pyrazolo[1,5-a][1,3,5]triazine Derivative 17p Outperforms 7-Deazaxanthine by 800-Fold

In a structure–activity relationship study of 52 pyrazolo[1,5-a][1,3,5]triazine derivatives evaluated as thymidine phosphorylase (TP) inhibitors, the best compound 17p, bearing a para-pentafluorosulfur substituent, achieved an IC50 of 0.04 µM [1]. This was approximately 800-fold more potent than the lead compound 7-deazaxanthine (7DX, IC50 = 32 µM) tested under identical bioassay conditions [1]. Compound 17p was characterized as a non-competitive inhibitor, suggesting an interaction site distinct from the substrate binding pocket, a mechanistic advantage not observed with 7DX [1].

thymidine phosphorylase anticancer enzyme inhibition

TTK Kinase Inhibition: Pyrazolo[1,5-a][1,3,5]triazin-4-amine Scaffold Delivers Sub-nanomolar Potency (Ki = 0.8 nM) with Exceptional Selectivity

A scaffold-hopping exercise identified the pyrazolo[1,5-a][1,3,5]triazin-4-amine core as the optimal template for TTK/Mps1 kinase inhibition following molecular docking analysis and comparison of calculated physicochemical properties across a set of bioisosteric rings, including imidazopyrazine and imidazopyridazine scaffolds [1]. The proof-of-concept pyrazolo[1,5-a][1,3,5]triazin-4-amine derivative 4 inhibited TTK with an IC50 of 5.8 nM, and further optimization yielded compounds with Ki = 0.8 nM and exceptional selectivity across a 55-member kinase panel [1]. In contrast, the imidazopyrazine and imidazopyridazine templates disclosed in prior art did not achieve this combination of sub-nanomolar potency and kinome-wide selectivity in the same series [1].

TTK/Mps1 kinase mitotic checkpoint kinase selectivity

CDK2 Inhibition: Pyrazolo[1,5-a][1,3,5]triazine Derivatives Achieve 82.38% Inhibition at 1.85 µM as Purine Bioisosteres

A series of novel pyrazolo[1,5-a][1,3,5]triazine derivatives designed as purine bioisosteres were evaluated for CDK2 enzyme inhibition [1]. Compounds 9f and 10c demonstrated 82.38% and 81.96% CDK2 inhibition at 10 µM, with IC50 values of 1.85 µM and 2.09 µM, respectively [1]. Molecular docking confirmed that these compounds occupy the roscovitine binding site of CDK2 (PDB: 3ddq), with the pyrazolo[1,5-a][1,3,5]triazine core forming the critical hinge-region hydrogen bonds that mimic the adenine ring of ATP [1]. This class-level evidence demonstrates that the scaffold reliably delivers micromolar CDK2 inhibition with the potential for optimization into more potent leads.

CDK2 inhibitor anticancer molecular docking

Physicochemical Differentiation: Zero Rotatable Bonds and Low logP Favor Ligand Efficiency Over Purine and Pyrimidine Scaffolds

The parent pyrazolo[1,5-a][1,3,5]triazin-4-amine possesses zero rotatable bonds, an XLogP3-AA of -0.3, one hydrogen bond donor, and four hydrogen bond acceptors, with a molecular weight of only 135.13 g/mol [1]. In contrast, unsubstituted purine (C5H4N4, MW 120.11) has an XLogP3 of approximately -0.1 and one rotatable bond in substituted forms, while pyrazolo[1,5-a]pyrimidine (C6H5N3, MW 119.13) has different hydrogen bond donor/acceptor geometry (one donor, three acceptors) [2]. The additional ring nitrogen in pyrazolo[1,5-a][1,3,5]triazin-4-amine increases the hydrogen bond acceptor count to four versus three in pyrazolo[1,5-a]pyrimidine, enhancing hinge-binding interactions without increasing rotatable bond count or lipophilicity [2]. Physicochemical property calculations performed during the TTK inhibitor scaffold selection process confirmed that pyrazolo[1,5-a][1,3,5]triazin-4-amine offered the optimal balance of properties among a large set of bioisosteric rings [3].

ligand efficiency physicochemical properties fragment-based drug design

Synthetic Accessibility: One-Pot, Three-Component Microwave-Assisted Synthesis Enables Rapid Derivative Library Generation

The 4-aminopyrazolo[1,5-a][1,3,5]triazine core can be constructed via a one-pot, three-component reaction of 3-amino-substituted 5-aminopyrazoles with cyanamide and triethyl orthoformate under microwave irradiation [1]. This method proceeds selectively, with short reaction times and good reproducibility, providing an operational advantage over the multi-step, two-ring-forming sequences typically required for pyrazolo[1,5-a]pyrimidine synthesis (e.g., condensation of aminopyrazole with 1,3-dicarbonyl compounds followed by cyclization) [1]. The reported approach is catalyst-free and demonstrates broad substrate scope, enabling the preparation of a library of 4-aminopyrazolo[1,5-a][1,3,5]triazines with diverse C7 and C8 substitution patterns [1].

multicomponent reaction microwave synthesis purine isostere

Optimal Application Scenarios for Pyrazolo[1,5-a][1,3,5]triazin-4-amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Library Synthesis Targeting the ATP Hinge Region

Pyrazolo[1,5-a][1,3,5]triazin-4-amine is the scaffold of choice for constructing kinase-focused compound libraries that require adenine-mimetic hinge binding. The 4-amine and triazine N1/N3 atoms replicate the hydrogen bond donor/acceptor pattern of the adenine ring, while the additional ring nitrogen at position 5 modulates electronic distribution for enhanced potency. Derivatization at C2, C7, and C8 positions allows exploration of the ribose pocket, solvent-exposed region, and back pocket of kinase active sites, respectively [1]. This has been validated by the successful development of sub-nanomolar TTK inhibitors (Ki = 0.8 nM) [2], picomolar CK2 inhibitors (Ki ≈ 1.0 nM) [3], and CDK inhibitors that outperform the clinical candidate (R)-roscovitine by 10- to 100-fold [1].

Thymidine Phosphorylase-Targeted Anticancer Agent Development

For oncology programs targeting thymidine phosphorylase (TP), an enzyme that promotes tumor growth and metastasis, the pyrazolo[1,5-a][1,3,5]triazine scaffold provides an 800-fold potency advantage over the 7-deazaxanthine lead (IC50 0.04 µM vs. 32 µM) [4]. The scaffold also supports non-competitive inhibition mechanisms, which can overcome resistance arising from substrate-site mutations [4]. Procurement of pyrazolo[1,5-a][1,3,5]triazin-4-amine as the starting building block enables rapid exploration of C8-aryl substituents with electron-withdrawing groups (+σ) and lipophilic substituents (+π) that maximize TP inhibitory activity [4].

Fragment-Based Drug Discovery (FBDD) with Favorable Ligand Efficiency

With a molecular weight of only 135.13 g/mol, zero rotatable bonds, and an XLogP3-AA of -0.3, pyrazolo[1,5-a][1,3,5]triazin-4-amine is an ideal fragment-sized starting point for FBDD campaigns [5]. Its low lipophilicity and absence of conformational flexibility minimize entropic binding penalties, while the four hydrogen bond acceptors provide multiple anchoring points for target engagement. The scaffold has been successfully employed in structure-guided optimization to yield picomolar CK2 inhibitors, demonstrating that even a minimal core can support high-affinity target binding following rational elaboration [3]. This contrasts with larger, more lipophilic scaffolds that often suffer from poor ligand efficiency and solubility-limited optimization trajectories.

P2Y1 Receptor Antagonist Programs Requiring Enhanced Metabolic Stability

When the pyrazolo[1,5-a][1,3,5]triazine scaffold replaces the purine core in P2Y1 receptor antagonists, improved metabolic stability is observed [6]. C-Nucleoside derivatives of pyrazolo[1,5-a][1,3,5]triazine have been reported as the first in vivo stable P2Y1 receptor antagonists, enabling their use as platelet aggregation inhibitors with extended duration of action [6]. This stability advantage over purine-based nucleotides is critical for procurement decisions in cardiovascular drug discovery programs where metabolic lability of the nucleoside scaffold is a known liability [6].

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